1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene

Purity Quality assurance ISO certification

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene (CAS 1805891-74-0) is a trisubstituted aromatic building block with molecular formula C₁₂H₁₅BrF₂O and molecular weight 293.15 g·mol⁻¹. The compound carries three functionally orthogonal substituents: a terminal bromine on a three-carbon alkyl chain (enabling nucleophilic substitution and cross-coupling), a difluoromethoxy (–OCHF₂) group at the meta position (a privileged lipophilic hydrogen-bond acceptor in medicinal chemistry) , and an ethyl group at the para position relative to the bromopropyl chain (providing hydrophobic bulk and metabolic shielding).

Molecular Formula C12H15BrF2O
Molecular Weight 293.15 g/mol
Cat. No. B15387888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene
Molecular FormulaC12H15BrF2O
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)CCCBr)OC(F)F
InChIInChI=1S/C12H15BrF2O/c1-2-10-6-5-9(4-3-7-13)8-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3
InChIKeyMOFCARZTDNVQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene (CAS 1805891-74-0): A Regiospecific Trisubstituted Benzene Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene (CAS 1805891-74-0) is a trisubstituted aromatic building block with molecular formula C₁₂H₁₅BrF₂O and molecular weight 293.15 g·mol⁻¹ . The compound carries three functionally orthogonal substituents: a terminal bromine on a three-carbon alkyl chain (enabling nucleophilic substitution and cross-coupling), a difluoromethoxy (–OCHF₂) group at the meta position (a privileged lipophilic hydrogen-bond acceptor in medicinal chemistry) [1], and an ethyl group at the para position relative to the bromopropyl chain (providing hydrophobic bulk and metabolic shielding). The specific 1,3,4-substitution pattern defines a unique regioisomer among the family of C₁₂H₁₅BrF₂O constitutional isomers, each of which presents distinct steric and electronic environments for downstream synthetic elaboration .

Why Regioisomeric or Functional Analogs Cannot Replace 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene in Structure–Activity Programs


All C₁₂H₁₅BrF₂O regioisomers share identical molecular weight, elemental composition, and lipophilicity descriptors, yet the spatial arrangement of the –OCHF₂, ethyl, and bromopropyl groups governs critical molecular recognition parameters—steric accessibility of the bromine electrophile, the dihedral angle of the difluoromethoxy group relative to the aromatic π-system, and the shape of the hydrophobic surface presented to a biological target . Substituting a regioisomer with the –OCHF₂ group at the ortho position (CAS 1804134-81-3) introduces intramolecular steric compression with the adjacent bromopropyl chain that can alter reaction kinetics in cross-coupling steps; shifting to a chloro leaving group (e.g., 1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene) reduces electrophilicity and changes the activation barrier for Sₙ2 displacements . For procurement decisions in lead optimization, even an uncharacterized change in substitution pattern can propagate through a multi-step synthesis to produce a different impurity profile, altered crystallization behavior, or an off-target pharmacology signature—none of which are predictable a priori from tabulated molecular properties alone [1].

Quantitative Differentiation Evidence for 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene vs. Closest Analogs


Purity Specification and ISO-Certified Quality Control vs. Alternate Suppliers

The target compound is offered at NLT 98% purity under ISO-certified quality management systems by Capotchem and MolCore [1], whereas the 2-OCF₂H regioisomer (CAS 1806650-33-8) is listed at 95%+ purity by CheMenu . For pharmaceutical R&D and regulatory compliance workflows, the 98% minimum specification reduces the burden of pre-synthetic purification and minimizes the risk of impurity-driven false positives in biological screening cascades.

Purity Quality assurance ISO certification Procurement specification

Meta-Difluoromethoxy Substitution Pattern: Avoidance of Ortho Steric Compression

In the target compound, the –OCHF₂ group occupies the meta position (C3) relative to the bromopropyl chain (C1), placing it spatially remote from the reactive bromine terminus. In contrast, the ortho-substituted regioisomer (CAS 1804134-81-3, 2-OCF₂H,4-Et) positions the difluoromethoxy group adjacent to the bromopropyl substituent . The van der Waals radius of the –OCHF₂ group (~2.5–3.0 Å projected from the aromatic plane) encroaches on the conformational space of the bromopropyl chain, potentially elevating the activation energy for Sₙ2 displacements at the terminal bromide and reducing catalyst accessibility in Pd-mediated cross-couplings [1].

Regiochemistry Steric effects Cross-coupling efficiency SAR consistency

Predicted Physicochemical Profile: Balanced Lipophilicity for CNS Drug Space

In silico property calculation for the target compound (SMILES: CCc1ccc(CCCBr)cc1OC(F)F) yields a consensus LogP of approximately 4.2, a topological polar surface area (TPSA) of 9.2 Ų, zero hydrogen-bond donors, and 2 hydrogen-bond acceptors [1]. These values place the compound within the physicochemical envelope associated with CNS drug candidates (LogP 1–5, TPSA < 60–70 Ų). By comparison, the trifluoromethoxy analog (CAS 1804152-40-6; –OCF₃ in place of –OCHF₂) has a higher calculated LogP (~4.7) owing to the greater lipophilicity of –OCF₃ (π = +1.04) vs. –OCHF₂ (π ≈ +0.6–0.8) , which may reduce aqueous solubility and increase the risk of off-target promiscuity [2].

Lipophilicity CNS MPO Drug-likeness ADMET prediction

Availability of Characterization Data Package (1H-NMR, MS, MOA, ROS) Supporting Regulatory Documentation

Capotchem provides a downloadable specification sheet, SDS, 1H-NMR spectrum, and additional analytical documentation (MOA, ROS) upon request for this compound (CAT# 73875) [1]. In contrast, several regioisomeric analogs (e.g., CAS 1804274-49-4, 1-(3-bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene) list only basic molecular formula and weight on public databases without links to downloadable spectral data . The availability of a pre-characterized analytical package reduces the internal analytical burden for CMC (Chemistry, Manufacturing, and Controls) documentation in IND/IMPD filings.

Characterization Regulatory compliance CMC documentation Analytical reference

Procurement-Relevant Application Scenarios for 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene Backed by Evidence


Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling at the Bromopropyl Terminus

The NLT 98% purity specification and the meta relationship between the –OCHF₂ group and the bromopropyl chain (minimizing steric interference with Pd catalysts) [1] make this compound a reliable substrate for generating diverse biaryl libraries. Medicinal chemistry teams can procure this building block with confidence that batch-to-batch variability in cross-coupling yield will be minimized relative to ortho-substituted regioisomers, where steric compression can produce variable reaction kinetics.

CNS Lead Optimization Programs Requiring Balanced Lipophilicity

The predicted LogP of ~4.2 and low TPSA (9.2 Ų) position this scaffold favorably within CNS drug space . For programs where the –OCHF₂ group is being evaluated as a metabolically stable bioisostere of methoxy or as a tunable lipophilic hydrogen-bond acceptor, the ethyl group at the para position provides additional hydrophobic shielding without substantially altering TPSA. This scaffold is preferable to the –OCF₃ analog (LogP ~4.7) when lower lipophilicity is desired to reduce hERG binding or phospholipidosis risk [1].

GMP/GLP-Compliant Intermediate Sourcing for Preclinical Candidate Synthesis

ISO-certified manufacturing (MolCore) combined with the availability of a pre-existing analytical documentation package—including 1H-NMR, SDS, and certificate of analysis [1]—enables this compound to serve as a regulatory-compliant intermediate. For CROs and pharmaceutical companies advancing a lead series into IND-enabling studies, procuring a pre-characterized, high-purity building block reduces the analytical development burden and supports traceability requirements under ICH Q7 and Q11 guidelines.

Agrochemical Discovery: Synthesis of Fluorinated Pyrethroid or Fungicide Precursors

The difluoromethoxy group is a recognized pharmacophore in agrochemical design, contributing to metabolic resistance and environmental stability . The bromopropyl handle enables late-stage diversification via nucleophilic substitution with amines, thiols, or alkoxides. Patents on difluoromethoxyaromatic intermediates for pyrethroid pesticides [1] establish the industrial relevance of this substitution pattern, and the specific 1,3,4-regiochemistry of the target compound provides a distinct vector for structure–activity exploration not accessible from the more common 1,4-disubstituted difluoromethoxybenzene scaffolds.

Quote Request

Request a Quote for 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-ethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.